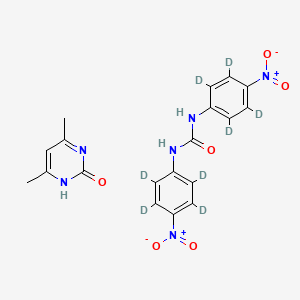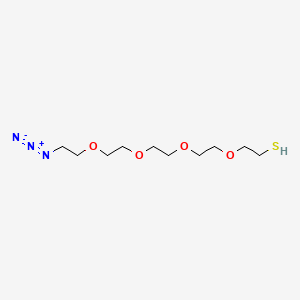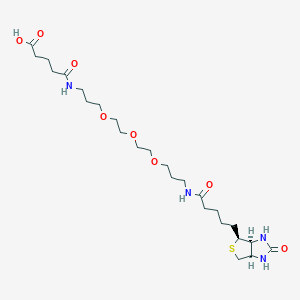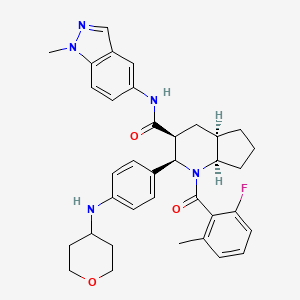
C5aR-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C5aR-IN-3 is a compound that acts as an antagonist to the complement receptor C5aR1. The complement system is a crucial part of the innate immune response, and C5aR1 plays a significant role in mediating inflammatory responses. By inhibiting C5aR1, this compound can modulate immune responses, making it a valuable compound in the study and treatment of various inflammatory and immune-mediated diseases .
Vorbereitungsmethoden
The preparation of C5aR-IN-3 involves several synthetic routes and reaction conditions. One method includes the use of intermediates and specific reaction conditions to achieve the desired compound. The process typically involves the following steps:
Synthesis of Intermediates: This step involves the preparation of key intermediates that will be used in the subsequent reactions.
Coupling Reactions: The intermediates are then subjected to coupling reactions under controlled conditions to form the final compound.
Purification: The final compound is purified using techniques such as chromatography to ensure its purity and quality
Analyse Chemischer Reaktionen
C5aR-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can also undergo reduction reactions, where hydrogen is added or oxygen is removed.
Substitution: In substitution reactions, one functional group in the compound is replaced by another.
Wissenschaftliche Forschungsanwendungen
C5aR-IN-3 has a wide range of scientific research applications:
Chemistry: It is used to study the complement system and its role in immune responses.
Biology: The compound helps in understanding the molecular mechanisms of inflammation and immune regulation.
Medicine: this compound is being explored for its potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and cancer.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting the complement system
Wirkmechanismus
C5aR-IN-3 exerts its effects by binding to the C5a receptor (C5aR1) and inhibiting its activation. This prevents the downstream signaling pathways that lead to inflammation and immune responses. The compound specifically targets the G protein-coupled receptor (GPCR) pathways associated with C5aR1, thereby modulating the immune response and reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
C5aR-IN-3 can be compared with other C5aR antagonists such as PMX53 and avacopan. While all these compounds target the C5a receptor, this compound is unique in its specific binding affinity and mechanism of action. Similar compounds include:
PMX53: A cyclic hexapeptide that acts as a C5aR antagonist.
Avacopan: An orally available small molecule C5aR inhibitor used in the treatment of autoimmune diseases
This compound stands out due to its specific molecular interactions and potential therapeutic applications in a broader range of inflammatory and immune-mediated diseases.
Eigenschaften
Molekularformel |
C36H40FN5O3 |
|---|---|
Molekulargewicht |
609.7 g/mol |
IUPAC-Name |
(2R,3S,4aR,7aR)-1-(2-fluoro-6-methylbenzoyl)-N-(1-methylindazol-5-yl)-2-[4-(oxan-4-ylamino)phenyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-3-carboxamide |
InChI |
InChI=1S/C36H40FN5O3/c1-22-5-3-7-30(37)33(22)36(44)42-32-8-4-6-24(32)20-29(35(43)40-28-13-14-31-25(19-28)21-38-41(31)2)34(42)23-9-11-26(12-10-23)39-27-15-17-45-18-16-27/h3,5,7,9-14,19,21,24,27,29,32,34,39H,4,6,8,15-18,20H2,1-2H3,(H,40,43)/t24-,29+,32-,34+/m1/s1 |
InChI-Schlüssel |
BAAOLAOSYHGODS-VOZHPAJJSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)F)C(=O)N2[C@@H]3CCC[C@@H]3C[C@@H]([C@@H]2C4=CC=C(C=C4)NC5CCOCC5)C(=O)NC6=CC7=C(C=C6)N(N=C7)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)F)C(=O)N2C3CCCC3CC(C2C4=CC=C(C=C4)NC5CCOCC5)C(=O)NC6=CC7=C(C=C6)N(N=C7)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


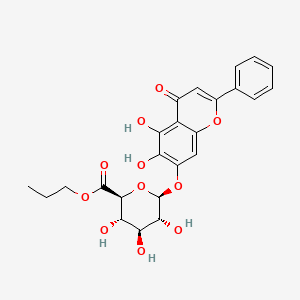
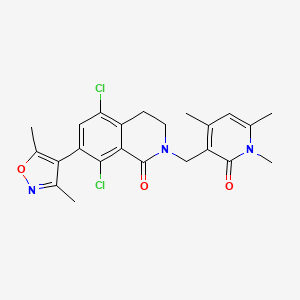
![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)
![1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone](/img/structure/B12411546.png)
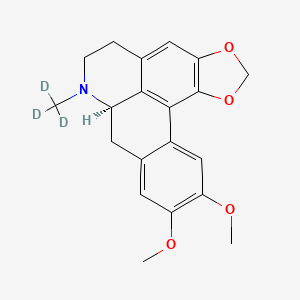


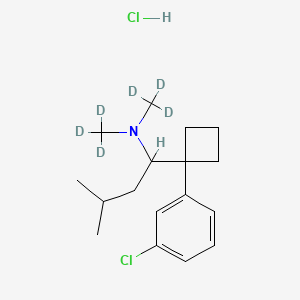
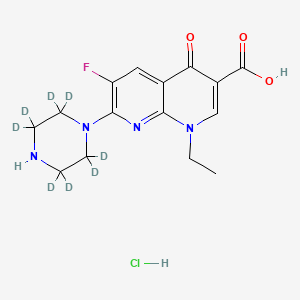
![(1R,3R)-1-[2,6-difluoro-4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenyl]-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B12411577.png)
